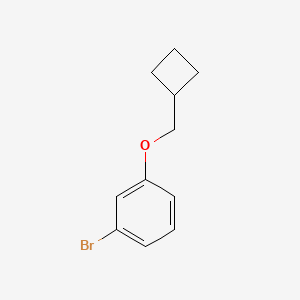

1-Bromo-3-(cyclobutylmethoxy)benzene

Vue d'ensemble

Description

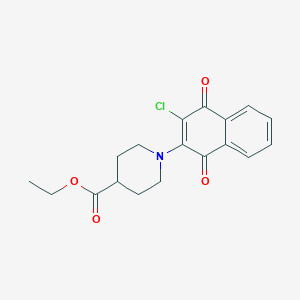

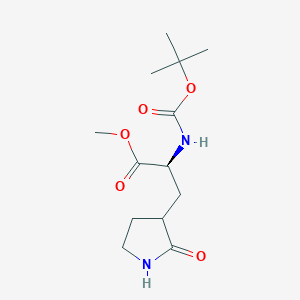

“1-Bromo-3-(cyclobutylmethoxy)benzene” is a chemical compound with the molecular formula C10H11BrO . It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula C6H6 . The compound is characterized by a benzene ring substituted with a bromo group and a cyclobutylmethoxy group .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(cyclobutylmethoxy)benzene” is characterized by a benzene ring substituted with a bromo group and a cyclobutylmethoxy group . The InChI code for this compound is 1S/C10H11BrO/c1-9-5-10(6-9)8-14-12-4-2-3-11(13)7-12/h2-4,7,9-10H,5-6,8H2,1H3 .Chemical Reactions Analysis

Benzene derivatives like “1-Bromo-3-(cyclobutylmethoxy)benzene” can undergo various chemical reactions. These include electrophilic aromatic substitution reactions, such as bromination, nitration, sulfonation, and Friedel-Crafts alkylation . They can also undergo nucleophilic aromatic substitution reactions, especially when electron-withdrawing groups are present .Applications De Recherche Scientifique

Synthesis of Isoindoles

Research led by Minami Kuroda and K. Kobayashi in 2015 explored the facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles, using 1-bromo-2-(dialkoxymethyl)benzenes (a class which includes 1-bromo-3-(cyclobutylmethoxy)benzene) through a two-step process involving Br/Li exchange and acid-catalyzed cyclization. This method offers a simplified pathway for creating isoindoles, a compound class with potential in various chemical applications (Kuroda & Kobayashi, 2015).

Natural Product Synthesis

Yusuf Akbaba et al. in 2010 conducted a total synthesis of a biologically active natural product, starting from precursors that include methoxymethyl-substituted aryl methyl ethers, a group which encompasses compounds like 1-bromo-3-(cyclobutylmethoxy)benzene. This synthesis approach is significant for the production of complex natural compounds in a laboratory setting (Akbaba et al., 2010).

Molecular Electronics

In the field of molecular electronics, N. Stuhr-Hansen and colleagues in 2005 identified simple aryl bromides, such as 1-bromo-4-(methoxymethyl)benzene, as valuable building blocks for constructing molecular wires. These compounds facilitate the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for advancing molecular electronic technologies (Stuhr-Hansen et al., 2005).

Chemical Synthesis and Structural Analysis

Shiming Li and associates in 1995 focused on the structural and stereochemical analysis of compounds such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, derived from bromo-substituted benzene compounds. Understanding the structure and isomerization of these compounds is critical for their application in chemical synthesis (Li et al., 1995).

Mécanisme D'action

The mechanism of action for the reactions of benzene derivatives typically involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Propriétés

IUPAC Name |

1-bromo-3-(cyclobutylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9H,1,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBGCJODKBODKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(cyclobutylmethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

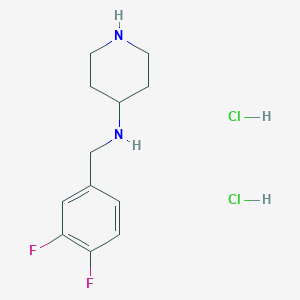

![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)

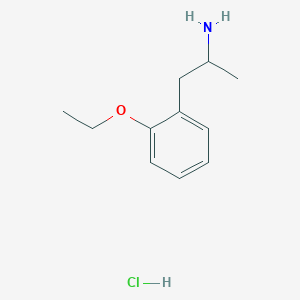

![Rel-(3s,3ar,7ar)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3h)-carboxylate](/img/structure/B3099070.png)

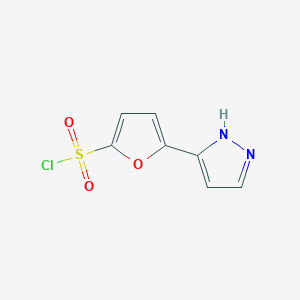

![2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine](/img/structure/B3099104.png)

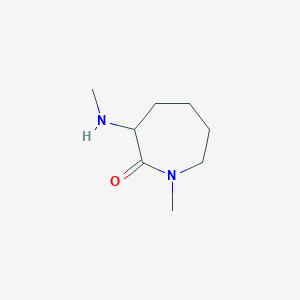

![Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3099109.png)

![2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B3099111.png)